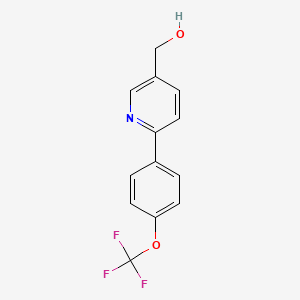

(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- TFM-containing polymers have been investigated as promising anodic materials for electrochromic devices . These materials can reversibly change color upon applying different potentials, making them useful for applications like auto-dimming mirrors and smart windows.

- TFM-containing building blocks are employed in cyclocondensation reactions . These reactions enable the synthesis of various trifluoromethylpyridines, which find applications in pharmaceuticals, agrochemicals, and materials science.

- Recent advances have led to the development of innovative reagents for trifluoromethoxylation reactions . These reagents facilitate the synthesis of CF3O-containing compounds, expanding their accessibility for research and industrial purposes.

- TFM derivatives have been explored in drug discovery due to their unique properties. For instance, compounds containing the trifluoromethoxyethyl group exhibit interesting biological activities .

Electrochromic Materials

Trifluoromethylpyridines Synthesis

Trifluoromethoxylation Reagents

Medicinal Chemistry

Mecanismo De Acción

Result of Action

The molecular and cellular effects of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol’s action are currently unknown

Action Environment

The action of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, its solubility and stability might be affected by the pH of the environment. Additionally, its interaction with targets could be influenced by the presence of other competing or interacting molecules.

Propiedades

IUPAC Name |

[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWMILPQHPONBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)CO)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620339 | |

| Record name | {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol | |

CAS RN |

1171938-74-1 | |

| Record name | {6-[4-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

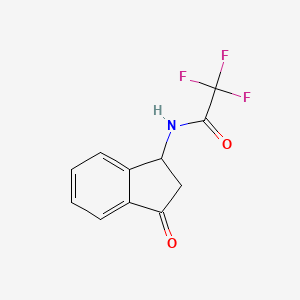

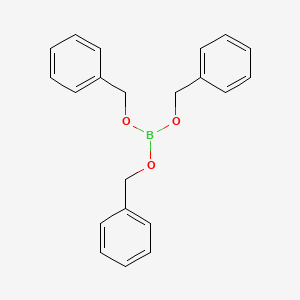

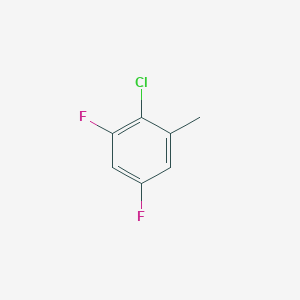

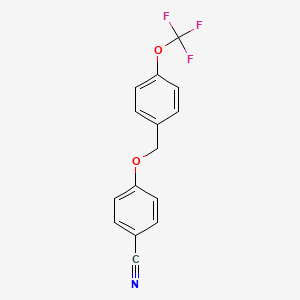

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3024340.png)

![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)

![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)

![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)